(1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone
Description
Properties
IUPAC Name |
(1-butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-3-4-15-25-16-21(20-11-7-8-12-22(20)25)24(26)23-17(2)13-14-18-9-5-6-10-19(18)23/h5-14,16H,3-4,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPAIIWSIJRPFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016557 | |
| Record name | (1-butyl-1H-indol-3-yl)(2-methylnaphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-61-8 | |
| Record name | (1-butyl-1H-indol-3-yl)(2-methylnaphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation
The reaction between 1H-indole and 2-methylnaphthalene-1-carbonyl chloride forms the methanone core.
Reaction Conditions
| Parameter | Specification |
|---|---|
| Catalyst | Anhydrous AlCl₃ (1.2 equiv.) |
| Solvent | Dichloromethane (anhydrous) |
| Temperature | 0°C → room temperature, 12 hours |
| Yield | 70–85% |
The acyl chloride is added dropwise to a stirred mixture of indole and AlCl₃, followed by gradual warming to room temperature. Quenching with ice water terminates the reaction, and the product is extracted with DCM.
N-Alkylation of Indole
The intermediate (1H-indol-3-yl)-(2-methylnaphthalen-1-yl)methanone undergoes alkylation with 1-bromobutane .
Reaction Conditions
| Parameter | Specification |
|---|---|
| Base | KOH (3.0 equiv.) |
| Solvent | DMF/acetone (1:1 v/v) |
| Temperature | 60°C, 8 hours |
| Yield | 65–75% |
The reaction mixture is refluxed under nitrogen, followed by solvent evaporation and aqueous workup. The crude product is filtered and dried.
Purification and Isolation
Column Chromatography
-
Stationary phase : Silica gel (230–400 mesh)
-
Eluent : Hexane/ethyl acetate (95:5 → 85:15 gradient)
Recrystallization
-
Solvent : Ethanol/water (7:3 v/v)
-
Crystal yield : 60–70%
Optimization of Reaction Conditions
Catalyst Selection
Comparative studies show AlCl₃ outperforms FeCl₃ in Friedel-Crafts acylation due to higher Lewis acidity, reducing side products like dimerized indole derivatives.
Solvent and Temperature Effects
-
Friedel-Crafts : Dichloromethane minimizes solvolysis of the acyl chloride compared to toluene.
-
N-alkylation : DMF enhances nucleophilicity of the indole nitrogen, accelerating substitution.
Table 1: Solvent Impact on N-Alkylation Yield
| Solvent | Yield (%) | Byproducts |
|---|---|---|
| DMF/acetone | 75 | <5% |
| THF | 52 | 15% dealkylated indole |
| Acetonitrile | 48 | 20% oligomers |
Analytical Characterization
Spectroscopic Methods
1H NMR (400 MHz, CDCl₃)
-
δ 8.21 (d, J = 8.0 Hz, 1H, naphthalene H-8)
-
δ 7.89 (s, 1H, indole H-2)
-
δ 4.12 (t, J = 7.2 Hz, 2H, N-CH₂)
-
δ 1.85–1.78 (m, 2H, CH₂CH₂CH₂CH₃)
HRMS (FAB+)
Chromatographic Purity Assessment
HPLC Conditions
-
Column : Phenomenex Prodigy C18 (4.6 × 250 mm)
-
Mobile phase : 75% acetonitrile/25% 0.1M ammonium formate
Industrial-Scale Production Considerations
Scalability Challenges
Chemical Reactions Analysis
(1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions used, but can include various oxidized or reduced forms of the compound .
Scientific Research Applications
(1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone has a wide range of scientific research applications. In chemistry, it is used to study the effects of synthetic cannabinoids on the human body and to develop new therapeutic agents. In biology, it is used to study the effects of cannabinoids on various biological processes, including cell signaling and gene expression. In medicine, it is used to develop new treatments for conditions like chronic pain and epilepsy. In industry, it is used to develop new materials and products that incorporate synthetic cannabinoids .
Mechanism of Action
The mechanism of action of (1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone involves binding to and activating the cannabinoid receptor 1 and cannabinoid receptor 2. These receptors are found throughout the body and are involved in a wide range of physiological processes, including pain sensation, mood regulation, and immune function. By activating these receptors, this compound can produce a wide range of effects, including analgesia, euphoria, and anti-inflammatory effects .
Comparison with Similar Compounds
JWH-018 (Naphthalen-1-yl-(1-pentylindol-3-yl)methanone)
- Structural Difference : JWH-018 substitutes the butyl chain with a pentyl group.
- Pharmacological Impact : The longer pentyl chain increases CB1 receptor binding affinity (Ki = 0.7 nM) compared to JWH-073 (Ki = 8.9 nM), correlating with higher psychoactive potency .
- Metabolism: Both compounds undergo oxidative metabolism, but JWH-018 generates glucuronidated metabolites (e.g., JWH-018 N-pentanoic acid) with prolonged activity .
JWH-122 (4-Methylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone)
- Structural Difference : Incorporates a 4-methyl group on the naphthalene ring.
- Pharmacological Impact : The methyl group enhances lipophilicity and CB1 affinity (Ki = 0.4 nM), making JWH-122 one of the most potent SCs in vivo .
- Toxicity : Linked to severe seizures and cardiotoxicity due to prolonged receptor activation .
AM-2201 (1-[(5-Fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone)
CP-47,497 (Non-indole SC; Cyclohexylphenol Derivative)
- Structural Difference: Lacks the indole core; features a cyclohexylphenol scaffold.
- Pharmacological Impact : Binds CB1 with lower affinity (Ki = 14 nM) and exhibits partial agonism, resulting in milder psychoactive effects .
- Legislative Status : Widely banned but less prevalent in modern SC formulations due to lower potency .
Metabolic and Pharmacokinetic Comparisons
JWH-073 Metabolism
JWH-018 vs. JWH-073
- Metabolic Stability : JWH-018’s pentyl chain undergoes faster glucuronidation, whereas JWH-073’s shorter chain favors oxidation, yielding metabolites with divergent activities (agonist vs. antagonist) .
Research Findings and Data Tables
Receptor Affinity and Potency
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | In Vivo ED50 (Hypothermia, mg/kg) |
|---|---|---|---|
| JWH-073 | 8.9 | 38.5 | 3.2 |
| JWH-018 | 0.7 | 2.9 | 0.8 |
| JWH-122 | 0.4 | 1.8 | 0.5 |
| CP-47,497 | 14.0 | 112.0 | 12.0 |
Metabolic Pathways and Toxicity
Legislative and Clinical Implications
JWH-073 and its analogues are classified as Schedule I substances in the U.S. and prohibited under the EU’s NPS Monitoring Framework . Their structural modifications (e.g., alkyl chain elongation, fluorination) represent deliberate attempts to evade legislation, complicating detection in forensic screens . Clinically, JWH-073’s partial antagonist metabolites may explain its comparatively lower incidence of fatal overdose than JWH-018 .
Biological Activity
(1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone, also known by its CAS number 1427325-50-5, is a synthetic cannabinoid that has garnered attention for its potential biological activities, particularly its interaction with cannabinoid receptors. This article aims to provide a comprehensive overview of the compound's biological activity based on available research findings, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H23NO
- Molecular Weight : 341.446 g/mol
Synthetic cannabinoids like this compound primarily exert their effects by binding to cannabinoid receptors, specifically CB1 and CB2. The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is more prevalent in peripheral tissues and the immune system.
Binding Affinity and Efficacy
Research indicates that synthetic cannabinoids can have varying affinities for these receptors, influencing their psychoactive effects. For instance, studies have shown that compounds with similar structures often exhibit significant binding to CB1 receptors, leading to effects akin to those produced by Δ9-tetrahydrocannabinol (THC), the principal psychoactive component of cannabis .
Biological Activity and Pharmacological Effects
The biological activity of this compound includes:
- Psychoactivity : Similar to THC, this compound may induce effects such as euphoria, relaxation, and altered perception.
- Analgesic Properties : Synthetic cannabinoids are often investigated for their pain-relieving properties. They can modulate pain pathways through their action on cannabinoid receptors .
Case Studies
Several studies have explored the effects of synthetic cannabinoids in animal models:
-
Study on Cannabinoid Receptor Activity :
A study characterized various synthetic cannabinoids and reported that many compounds exhibited significant agonistic activity at CB1 receptors. This was assessed through behavioral tests that measure antinociception, catalepsy, hypothermia, and hypomobility . -
Tetrad Test :
In a tetrad test involving mice, exposure to synthetic cannabinoids resulted in notable physiological responses consistent with cannabinoid receptor activation. These included a drop in body temperature and signs of catalepsy .
Comparative Analysis Table
| Compound Name | CB1 Binding Affinity (nM) | Psychoactive Effects | Analgesic Activity |
|---|---|---|---|
| This compound | TBD | Euphoria, Relaxation | Yes |
| JWH-018 | 0.41 | Similar to THC | Yes |
| JWH-073 | 5 | Similar to THC | Yes |
Note: TBD = To Be Determined based on further research.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for (1-butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone, and how can regioselectivity be ensured during functionalization?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or Suzuki coupling to link the indole and naphthalene moieties. Protection-deprotection strategies (e.g., using Boc or TMS groups) are critical to prevent undesired side reactions at reactive sites like the indole NH or naphthalene methoxy groups. Reaction optimization (e.g., temperature, solvent polarity, catalyst selection) improves yields, as shown in analogous indole-naphthalene hybrids .
Q. Which analytical techniques are essential for confirming the molecular structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) resolves regiochemical ambiguities, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. X-ray crystallography (e.g., as applied to similar methanone derivatives) provides definitive proof of stereochemistry and bond angles . Purity is validated via HPLC with UV/Vis or MS detection .
Q. How does the compound’s lipophilicity influence its solubility in common laboratory solvents?
- Methodological Answer : LogP values (estimated via computational tools like ChemAxon) guide solvent selection. Polar aprotic solvents (e.g., DMSO, DMF) are preferred for dissolution due to the compound’s aromatic and alkyl substituents. Solubility challenges in aqueous buffers may require co-solvents (e.g., cyclodextrins) for biological assays .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported cannabinoid receptor binding affinities for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., GTPγS binding vs. cAMP inhibition). Standardize protocols using HEK-293 cells expressing human CB1/CB2 receptors and include positive controls (e.g., WIN 55,212-2). Competitive binding assays with [³H]CP-55,940 improve reproducibility .
Q. How can computational modeling predict the compound’s interaction with non-cannabinoid targets (e.g., TRP channels)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using homology models of TRPV1/TRPA1 channels identify potential binding pockets. Focus on the naphthalene moiety’s π-π stacking with aromatic residues (e.g., Tyr511 in TRPV1) .
Q. What are the key considerations for designing SAR studies to optimize metabolic stability without compromising receptor activity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) on the naphthalene ring to block CYP450-mediated oxidation. Compare half-lives in microsomal assays (human vs. rodent) and correlate with substituent electronic profiles (Hammett constants) .
Q. How can in vitro toxicity profiles (e.g., hepatic CYP inhibition) be translated to in vivo safety thresholds?
- Methodological Answer : Use primary hepatocyte models to assess CYP3A4/2D6 inhibition. Extrapolate to in vivo doses via physiologically based pharmacokinetic (PBPK) modeling, incorporating parameters like protein binding and tissue partition coefficients. Methylnaphthalene toxicity data inform baseline safety margins .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in reported synthetic yields for analogs with varying alkyl chain lengths?
- Methodological Answer : Steric effects from the butyl group may reduce yields compared to shorter chains. Use kinetic studies (in situ IR monitoring) to compare reaction rates. Alternative catalysts (e.g., InCl₃ for Friedel-Crafts) improve efficiency for bulky substrates .
Q. What statistical approaches validate the significance of subtle differences in receptor binding kinetics across assay platforms?
- Methodological Answer : Apply multivariate ANOVA to account for inter-assay variability. Bootstrap resampling (10,000 iterations) calculates confidence intervals for Ki values. Normalize data to internal standards (e.g., % of control response) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
